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Introduction
Lu AA39835 is an active hydroxylated metabolite of the multimodal antidepressant vortioxetine.

[1][2] While it is considered a minor metabolite with plasma concentrations significantly lower

than the parent drug, its pharmacological activity, similar to vortioxetine's inhibition of the

serotonin (5-HT) transporter, necessitates an understanding of its pharmacokinetic profile.[1][2]

[3] However, its contribution to the overall clinical effect of vortioxetine is considered minimal as

it is not believed to cross the blood-brain barrier.[1][3][4] These notes provide a summary of the

available pharmacokinetic data for Lu AA39835 and protocols for its analysis, aiding in the

development of comprehensive pharmacokinetic models of vortioxetine.

Pharmacokinetic Profile of Lu AA39835
Lu AA39835 is formed through the oxidation of vortioxetine, a process primarily mediated by

cytochrome P450 enzymes, including CYP2D6, CYP3A4/5, CYP2C9, CYP2C19, CYP2A6,

CYP2C8, and CYP2B6.[1] It is one of the six metabolites of vortioxetine identified in human

plasma.[4] The plasma metabolic ratio of Lu AA39835 to vortioxetine is low, at approximately

≤4%.[1]
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The pharmacokinetic parameters of Lu AA39835 are often characterized by low plasma

concentrations, which can be below the lower limit of quantification in some studies.[5][6]

Nevertheless, available data from various studies are summarized below.

Parameter Value Study Population Notes

Half-life (t½) ~65 hours Healthy Subjects

At steady state,

following multiple oral

doses of 5 mg to 20

mg once daily.[7]

Plasma Metabolic

Ratio
≤ 4% Healthy Subjects

Ratio of Lu AA39835

AUC to vortioxetine

AUC.[1]

Pharmacokinetics Linear Healthy Subjects

Observed at steady

state over a dose

range of 5 mg to 20

mg once daily.[7]

Plasma

Concentrations
Low

Healthy Japanese

Adults

Plasma

concentrations were

low across different

dose groups.[5]

Quantification
Often Below Limit of

Quantification

Child and Adolescent

Patients

In a study with

pediatric patients,

over 50% of plasma

concentrations were

below the lower limit

of quantification,

precluding detailed

pharmacokinetic

analysis.[6]
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This protocol outlines a general method for the determination of Lu AA39835 plasma

concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on

methods described for vortioxetine and its metabolites.[1]

Objective: To accurately measure the concentration of Lu AA39835 in plasma samples.

Materials:

Human plasma samples (collected in EDTA-containing tubes)[5]

Lu AA39835 reference standard

Internal standard (e.g., ¹³C-labeled analog of Lu AA39835)[1]

Liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)

High-performance liquid chromatography (HPLC) system

Tandem mass spectrometer (MS/MS)

Analytical column (e.g., CAPCELL PAK SCX UG80)[5]

Procedure:

Sample Preparation (Liquid-Liquid Extraction):

1. Thaw plasma samples at room temperature.

2. To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

3. Add 20 µL of internal standard solution.

4. Add 800 µL of extraction solvent.

5. Vortex for 10 minutes.

6. Centrifuge at 10,000 x g for 5 minutes.

7. Transfer the organic layer to a new tube.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.springermedizin.de/pharmacokinetic-drug-interactions-involving-vortioxetine-lu-aa21/24112018
https://pmc.ncbi.nlm.nih.gov/articles/PMC5900865/
https://www.springermedizin.de/pharmacokinetic-drug-interactions-involving-vortioxetine-lu-aa21/24112018
https://pmc.ncbi.nlm.nih.gov/articles/PMC5900865/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Evaporate the solvent under a gentle stream of nitrogen at 40°C.

9. Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Analysis:

1. Inject the reconstituted sample into the HPLC system.

2. Separate the analytes using a suitable gradient elution on the analytical column.[5]

3. Detect the eluting compounds using the tandem mass spectrometer in positive ion mode.

[1]

4. Monitor specific precursor-to-product ion transitions for Lu AA39835 and the internal

standard.

Data Analysis:

1. Construct a calibration curve using the peak area ratios of Lu AA39835 to the internal

standard from spiked plasma standards.

2. Determine the concentration of Lu AA39835 in the unknown samples by interpolating their

peak area ratios from the calibration curve. The linear range for Lu AA39835 has been

reported as 0.04 to 40 ng/mL.[1]

Non-Compartmental Pharmacokinetic Analysis
Objective: To determine key pharmacokinetic parameters of Lu AA39835 from plasma

concentration-time data.

Methodology:

Collect serial blood samples at predefined time points following administration of

vortioxetine.

Analyze the plasma samples for Lu AA39835 concentrations using the protocol described

above.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5900865/
https://www.springermedizin.de/pharmacokinetic-drug-interactions-involving-vortioxetine-lu-aa21/24112018
https://www.springermedizin.de/pharmacokinetic-drug-interactions-involving-vortioxetine-lu-aa21/24112018
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental

analysis on the resulting concentration-time data.

Calculate the following parameters:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): Total drug exposure over time.

t½ (Half-life): Time for the plasma concentration to decrease by half.

CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit time,

adjusted for bioavailability.

Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to

contain the total amount of an administered drug at the same concentration that it is

observed in the blood plasma, adjusted for bioavailability.
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Caption: Metabolic pathway of vortioxetine to its active metabolite Lu AA39835.
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Caption: Workflow for determining the pharmacokinetic parameters of Lu AA39835.

Conclusion
While Lu AA39835 is a minor metabolite of vortioxetine with limited expected clinical impact, its

characterization is essential for a complete understanding of vortioxetine's disposition. The low

plasma concentrations of Lu AA39835 present analytical challenges, often requiring highly

sensitive bioanalytical methods for accurate quantification. The protocols and data presented

here provide a framework for incorporating Lu AA39835 into pharmacokinetic models,

contributing to a more comprehensive evaluation of vortioxetine's overall pharmacokinetic and
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pharmacodynamic profile. Future research could focus on developing more sensitive analytical

methods to better characterize the pharmacokinetics of Lu AA39835, particularly in special

populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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